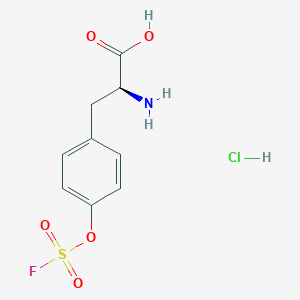

(S)-2-Amino-3-(4-((fluorosulfonyl)oxy)phenyl)propanoic acid hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(S)-2-Amino-3-(4-((fluorosulfonyl)oxy)phenyl)propanoic acid hydrochloride is a compound of interest in various scientific fields due to its unique chemical structure and properties. This compound features a fluorosulfonyl group, which is known for its reactivity and utility in organic synthesis, chemical biology, and drug discovery .

Vorbereitungsmethoden

The synthesis of (S)-2-Amino-3-(4-((fluorosulfonyl)oxy)phenyl)propanoic acid hydrochloride typically involves the introduction of the fluorosulfonyl group into the aromatic ring. One common method is the direct fluorosulfonylation using fluorosulfonyl radicals. This method is efficient and concise, allowing for the production of sulfonyl fluorides from various precursors . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

(S)-2-Amino-3-(4-((fluorosulfonyl)oxy)phenyl)propanoic acid hydrochloride undergoes several types of chemical reactions, including:

Substitution Reactions: The fluorosulfonyl group can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.

Coupling Reactions: It can be used in coupling reactions such as Suzuki–Miyaura coupling, which is widely applied in forming carbon–carbon bonds.

Common reagents used in these reactions include palladium catalysts for coupling reactions and various oxidizing or reducing agents for redox reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

(S)-2-Amino-3-(4-((fluorosulfonyl)oxy)phenyl)propanoic acid hydrochloride has a wide range of applications in scientific research:

Biology: The compound is utilized in chemical biology for labeling and modifying biomolecules.

Industry: The compound is used in the production of advanced materials and specialty chemicals.

Wirkmechanismus

The mechanism of action of (S)-2-Amino-3-(4-((fluorosulfonyl)oxy)phenyl)propanoic acid hydrochloride involves its interaction with molecular targets through the fluorosulfonyl group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications that can alter their function. The pathways involved depend on the specific biological context and the targets being modified .

Vergleich Mit ähnlichen Verbindungen

(S)-2-Amino-3-(4-((fluorosulfonyl)oxy)phenyl)propanoic acid hydrochloride can be compared with other sulfonyl fluoride compounds, such as:

Sulfonyl Fluorides: These compounds share the fluorosulfonyl group and are used in similar applications in organic synthesis and chemical biology.

Aryl Fluorosulfonates: These compounds have similar reactivity and are used in coupling reactions and other synthetic applications.

The uniqueness of this compound lies in its specific structure, which combines the properties of an amino acid with the reactivity of a fluorosulfonyl group, making it a versatile tool in various scientific fields.

Biologische Aktivität

(S)-2-Amino-3-(4-((fluorosulfonyl)oxy)phenyl)propanoic acid hydrochloride, commonly referred to as FSO2-phenyl-alanine, is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

- IUPAC Name : (S)-2-amino-3-(4-((fluorosulfonyl)oxy)phenyl)propanoic acid

- CAS Number : 2227199-79-1

- Molecular Formula : C9H11ClFNO5S

- Molecular Weight : 299.7037 g/mol

- Purity : Typically around 95% to 98% depending on the source .

The compound features a fluorosulfonyl group, which is known for its reactivity and potential to influence biological interactions.

This compound has been studied for its role as a potential agonist for various receptors, particularly in the context of metabolic diseases. Its structural similarity to amino acids allows it to interact with biological systems in a manner that can modulate receptor activity.

Receptor Interaction

Research indicates that compounds with similar structures can act on Free Fatty Acid Receptor 4 (FFA4), a receptor implicated in metabolic regulation and associated with conditions like type 2 diabetes. For example, related compounds have shown significant agonistic activity on FFA4, leading to reductions in blood glucose levels in preclinical models .

Case Studies

-

FFA4 Agonist Activity :

- A study synthesized various derivatives of phenylpropanoic acids and evaluated their activity as FFA4 agonists. Among these, certain compounds exhibited a pEC50 value indicating potent receptor activation, suggesting that this compound may similarly influence glucose metabolism through FFA4 modulation .

-

Safety and Toxicology :

- Preliminary toxicological assessments indicate that compounds containing fluorosulfonyl groups can exhibit varying degrees of cytotoxicity. The safety profile of this compound remains under investigation, with emphasis on understanding its effects on human cell lines and potential off-target interactions .

Table 1: Summary of Biological Activities

Eigenschaften

IUPAC Name |

(2S)-2-amino-3-(4-fluorosulfonyloxyphenyl)propanoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO5S.ClH/c10-17(14,15)16-7-3-1-6(2-4-7)5-8(11)9(12)13;/h1-4,8H,5,11H2,(H,12,13);1H/t8-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPXYRGJMKOHDJT-QRPNPIFTSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)N)OS(=O)(=O)F.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H](C(=O)O)N)OS(=O)(=O)F.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClFNO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.